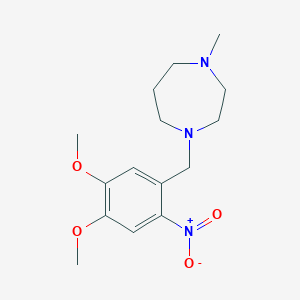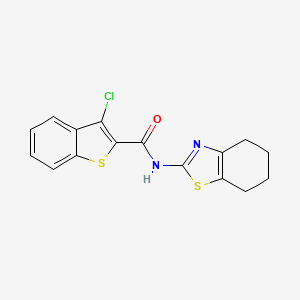
N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MSG, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for a variety of purposes, including as a tool for studying biological systems and as a potential therapeutic agent for certain diseases. In
Applications De Recherche Scientifique
Synthesis and Application in Chemical Compounds
Synthesis of Tetrahydroisoquinolines : N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide is used in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This process involves simple reactions like N-benzylation and addition of arylmagnesium halide, leading to the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Kommidi, Balasubramaniam, & Aidhen, 2010).
Osteoclast Inhibition and Potential Therapeutic Agent : The compound exhibits osteoclast inhibitory activity, suggesting potential therapeutic applications for osteoporosis. It has been shown to inhibit RNAKL-induced osteoclast differentiation in bone marrow-derived macrophage cells, suggesting a role in bone health (Cho et al., 2020).
Herbicidal Activity : Various derivatives of glycinamides, including those with phenylsulfonyl groups, have shown selective herbicidal activity. This indicates potential applications in agriculture for weed control (He & Chen, 1997; He et al., 2000).
Applications in Medicinal Chemistry
Antitumor Applications : Compounds from sulfonamide-focused libraries, including phenylsulfonyl derivatives, have been evaluated for antitumor properties. Some have shown promising results as cell cycle inhibitors and have progressed to clinical trials, indicating a potential role in cancer treatment (Owa et al., 2002).
Investigation of Kinetic Mechanisms : The compound's derivatives have been studied for their effects on kinetics and mechanism of formation in various chemical reactions. This contributes to a deeper understanding of reaction mechanisms in chemical and pharmaceutical research (Sedlák et al., 1997).
Study of Molecular Conformations : Spectroscopic and theoretical studies of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides provide insights into molecular conformations and interactions. This has implications for the design of new molecules in pharmaceutical research (Olivato et al., 2009).
Synthesis of Labelled Compounds : The synthesis of labelled compounds, like glyburide, with tritium and carbon-14, utilizes derivatives of phenylsulfonyl glycinamides. This is important for tracking and studying the behavior of drugs in biological systems (Hsi, 1973).
Investigation in DNA Synthesis : The compound's derivatives have been used in the synthesis of modified nucleosides in bacteriophage Mu, illustrating its relevance in genetic research and potential applications in gene therapy (Seela, Herdering, & Kehne, 1987).
Study of Antiestrogenic Activity : Research on dihydronaphthalene isomers, including those derived from phenylsulfonyl glycinamides, has shown potent antiestrogenic activity, suggesting potential applications in hormone-related treatments (Jones et al., 1979).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-13-7-5-6-12(10-13)17(11-15(16)18)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIGUGZKLMRMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dimethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5784288.png)

![3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784309.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5784319.png)



![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5784340.png)
![N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5784350.png)
![2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5784357.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5784378.png)

